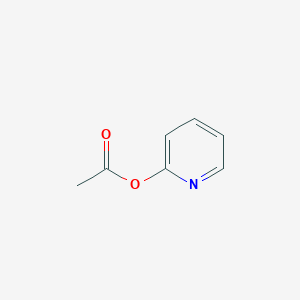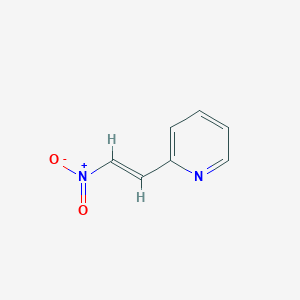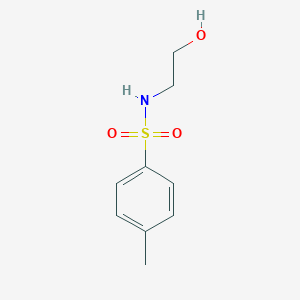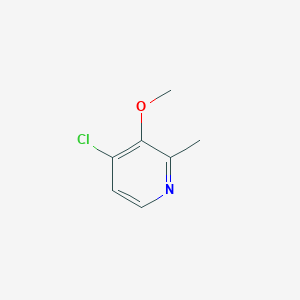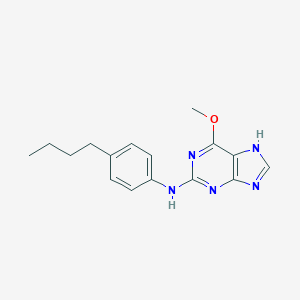
9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as pharmaceuticals, agriculture, and materials science. This compound is also known by its chemical name, 2-(4-butylphenylamino)-6-methoxypurine, and has a molecular formula of C18H22N4O.
Mecanismo De Acción
The mechanism of action of 9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy- is not fully understood. However, studies have suggested that this compound may exert its anticancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, this compound has been found to induce cell cycle arrest in cancer cells, leading to their death.
Efectos Bioquímicos Y Fisiológicos
Studies have reported that 9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy- can affect various biochemical and physiological processes in cells. For instance, this compound has been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to their death. Additionally, this compound has been found to inhibit the activity of certain proteins involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy- in lab experiments is its potential as a potent anticancer agent. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
Several future directions can be explored in the research of 9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy-. One of the potential directions is in the development of novel anticancer therapies based on this compound. Additionally, this compound can be further explored for its potential applications in other areas such as agriculture and materials science. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, 9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy- is a chemical compound that has significant potential in scientific research. Its potential applications in various areas such as pharmaceuticals, agriculture, and materials science make it a promising candidate for further exploration. However, more research is needed to fully understand the mechanism of action of this compound and its potential applications.
Métodos De Síntesis
The synthesis of 9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy- can be achieved through several methods. One of the commonly used methods involves the reaction of 2,6-dichloropurine with 4-butylaniline in the presence of a base such as potassium carbonate. Another method involves the reaction of 2,6-dichloropurine with 4-butylphenylhydrazine in the presence of a reducing agent such as sodium borohydride.
Aplicaciones Científicas De Investigación
The potential applications of 9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy- in scientific research are vast and varied. One of the significant applications is in the field of pharmaceuticals, where this compound has been found to exhibit anticancer properties. Several studies have reported that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
Número CAS |
104715-69-7 |
|---|---|
Nombre del producto |
9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy- |
Fórmula molecular |
C16H19N5O |
Peso molecular |
297.35 g/mol |
Nombre IUPAC |
N-(4-butylphenyl)-6-methoxy-7H-purin-2-amine |
InChI |
InChI=1S/C16H19N5O/c1-3-4-5-11-6-8-12(9-7-11)19-16-20-14-13(17-10-18-14)15(21-16)22-2/h6-10H,3-5H2,1-2H3,(H2,17,18,19,20,21) |
Clave InChI |
LFIVVGZLCOQRQH-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=N2)OC)NC=N3 |
SMILES canónico |
CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=N2)OC)NC=N3 |
Otros números CAS |
104715-69-7 |
Sinónimos |
2-((4-Butylphenyl)amino)-6-methoxy-9H-purine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




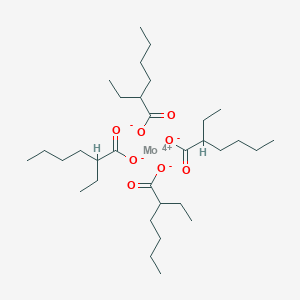
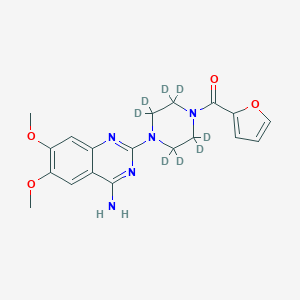
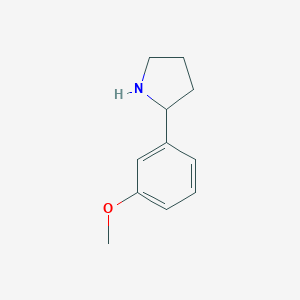
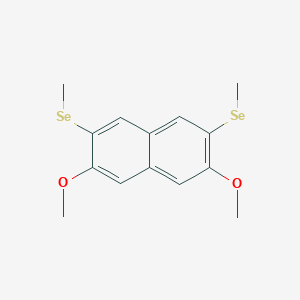
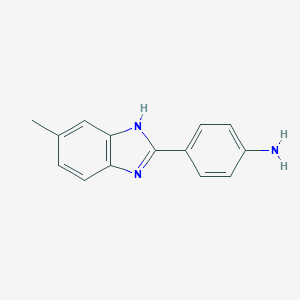
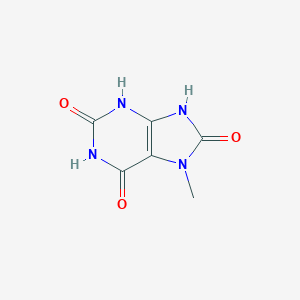
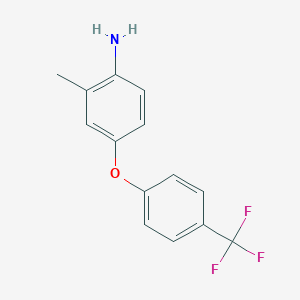
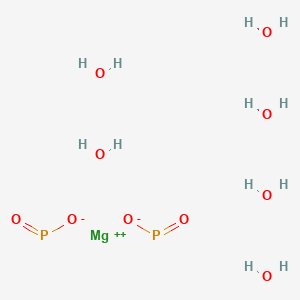
![(4bS,7S,8aS)-7-[(1R)-1-hydroxyprop-2-ynyl]-7-methyl-5,6,8,8a,9,10-hexahydro-4bH-phenanthren-2-ol](/img/structure/B28114.png)
